molecular formula C15H22O2 B3244496 Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- CAS No. 162133-59-7

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-

Cat. No.: B3244496
CAS No.: 162133-59-7
M. Wt: 234.33 g/mol
InChI Key: NGCNAHLZDSJVMU-UHFFFAOYSA-N
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Description

Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxycyclohexyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,14,16-17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCNAHLZDSJVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192399
Record name Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13804-52-9
Record name Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Bisphenol Analogues and Derivatives Research

Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is structurally a hydrogenated derivative of the widely known Bisphenol A (BPA). debornchem.com The hydrogenation of the aromatic ring in BPA to a cyclohexane (B81311) ring results in a class of compounds known as hydrogenated bisphenol A (HBPA). debornchem.comechemi.com This structural modification is at the core of the research interest in this and related compounds.

Bisphenol analogues are a class of chemicals characterized by two phenol rings linked by a bridging structure. bwise.kr BPA itself has been a crucial monomer in the production of polycarbonate plastics and epoxy resins for decades. acs.org However, concerns over its endocrine-disrupting properties have spurred research into alternatives. bwise.kr This has led to the development and investigation of a wide array of BPA derivatives and analogues, including the subject of this article.

The primary motivation for the synthesis and study of compounds like Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is to create monomers that can produce polymers with comparable or superior properties to those derived from BPA, but with improved safety profiles. The absence of the unsaturated aromatic rings in HBPA is associated with enhanced chemical stability, UV resistance, and thermal stability in the resulting polymers. debornchem.comechemi.com

Table 1: Comparison of Bisphenol A and its Hydrogenated Analogue

PropertyBisphenol A (BPA)Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- (an HBPA isomer)
Chemical Structure Contains two aromatic phenol ringsContains one phenol ring and one hydroxycyclohexyl ring
Key Feature AromaticitySaturated cycloaliphatic ring
Primary Application Monomer for polycarbonate and epoxy resinsMonomer for specialized resins (epoxy, polycarbonate, etc.)
Key Advantage of Analogue N/AEnhanced UV and thermal stability, non-toxic profile

Current Research Trajectories and Academic Significance

Occurrence in Terrestrial and Atmospheric Compartments

Atmospheric Particulate Matter and Vapor Phase

The absence of data suggests that Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- may not be a compound that is widely monitored in environmental matrices, or that such studies have not been published in publicly accessible literature.

Biota Accumulation and Trophic Transfer Mechanisms (Non-Human)

There is currently no available scientific literature detailing the bioaccumulation of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in non-human organisms. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate faster than that at which the substance is lost. For a chemical to be assessed for its bioaccumulation potential, studies are required to determine its uptake, distribution, metabolism, and excretion in various species.

Factors that would influence the bioaccumulation of this compound include its octanol-water partition coefficient (Kow), which indicates its tendency to accumulate in fatty tissues, and its susceptibility to metabolic breakdown by organisms. Without experimental data, any discussion of its bioaccumulation remains speculative.

Similarly, there are no studies on the trophic transfer, or biomagnification, of this specific phenol. Trophic transfer is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Research in this area would typically involve analyzing the concentration of the compound in organisms from different trophic levels within an ecosystem. The absence of such studies means the potential for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- to biomagnify is unknown.

Table 1: Bioaccumulation and Trophic Transfer Data for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-

Parameter Organism Finding Source
Bioaccumulation Factor (BAF) Data Not Available Data Not Available Data Not Available
Bioconcentration Factor (BCF) Data Not Available Data Not Available Data Not Available

This table is provided to illustrate the lack of available data.

Global and Regional Distribution Patterns

Information regarding the global and regional distribution of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in the environment is not available in the reviewed scientific literature. Environmental monitoring studies that would detect and quantify the presence of this compound in various environmental compartments such as water, soil, sediment, and air have not been published.

The potential for long-range environmental transport, which would influence its global distribution, is also unstudied. Factors that would determine its distribution include its volatility, water solubility, and persistence in the environment. Without production volume data or information on its use and disposal, it is impossible to model or predict its potential distribution patterns.

Table 2: Environmental Monitoring Data for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-

Region Environmental Compartment Concentration Range Source
Global Data Not Available Data Not Available Data Not Available

This table is provided to illustrate the lack of available data.

Advanced Analytical Methodologies for Detection and Quantification of Phenol, 4 1 4 Hydroxycyclohexyl 1 Methylethyl

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of bisphenols, enabling the separation of the target analyte from complex sample matrices. Gas chromatography (GC) and liquid chromatography (LC), particularly when paired with mass spectrometry (MS), are powerful tools for the identification and quantification of these compounds.

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of bisphenols, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis. dphen1.comdphen1.com Silylation is a common derivatization reaction where active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. dphen1.comacs.org

The derivatized analyte is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. Selected Ion Monitoring (SIM) mode is often employed in MS to enhance sensitivity and selectivity for target analytes. nih.govmdpi.com

Table 1: Typical GC-MS Parameters for Bisphenol Analysis

ParameterTypical Condition
ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250-305 °C
Oven Temperature ProgramInitial temp 120-130°C, ramped to 300-310°C
MS Ionization ModeElectron Impact (EI) at 70 eV
MS Detector ModeSelected Ion Monitoring (SIM) or Full Scan
Derivatizing AgentBSTFA with 1% TMCS

Liquid Chromatography (LC) with High-Resolution MS

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), and especially high-resolution mass spectrometry (HRMS), is a powerful alternative for the analysis of bisphenols. acs.orgrestek.com A significant advantage of LC-based methods is that derivatization is often not necessary, simplifying sample preparation. restek.com

In LC-MS, the sample is dissolved in a suitable solvent and injected into the LC system. Separation occurs as the sample components travel through a packed column, interacting differently with the stationary phase. The separated components are then introduced into the mass spectrometer. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which allows for the determination of the elemental composition of the analyte and its fragments, leading to confident identification and differentiation from isobaric interferences. acs.org

Table 2: Typical LC-MS/MS Parameters for Bisphenol Analysis

ParameterTypical Condition
ColumnReversed-phase (e.g., C18, Biphenyl)
Mobile PhaseGradient of water and acetonitrile (B52724) or methanol (B129727)
Flow Rate0.2-1.0 mL/min
Injection Volume5-20 µL
Ionization SourceElectrospray Ionization (ESI), negative mode
MS AnalyzerTriple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap
MS Detection ModeMultiple Reaction Monitoring (MRM) for QqQ, Full Scan for HRMS

Sample Preparation and Derivatization Protocols for Enhanced Detection

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. nih.gov Common techniques for extracting bisphenols from various samples include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and dispersive liquid-liquid microextraction (DLLME). nih.govresearchgate.netdphen1.com SPE is widely used and involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. nih.govnih.govresearchgate.net

For GC-MS analysis, derivatization is a key step to enhance the volatility and thermal stability of bisphenols. researchgate.netnih.gov The most common method is silylation, which involves reacting the phenolic hydroxyl groups with a silylating agent. acs.orgresearchgate.netnih.gov N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a frequently used reagent for this purpose. dphen1.comacs.orgnih.gov The reaction is typically fast and can be completed at room temperature or with gentle heating. dphen1.comacs.org The choice of solvent can significantly affect the reaction rate, with acetone (B3395972) often providing the fastest and most efficient derivatization. acs.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of chemical compounds. For Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the compound. researchgate.netrsc.org

¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. For Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, one would expect to see distinct signals for the aromatic protons on the phenol ring, the protons on the cyclohexyl ring, the methyl protons, and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help in assigning them to specific protons in the structure. rsc.orgresearchgate.nethmdb.ca

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. researchgate.netchemicalbook.com Each unique carbon atom in the structure of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the aromatic ring, the cyclohexyl ring, the quaternary carbon, and the methyl carbons. The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.netresearchgate.net

Together, 1D and 2D NMR experiments can be used to unambiguously determine the complete chemical structure of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govoptica.org The IR spectrum of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- would show characteristic absorption bands corresponding to its functional groups. researchgate.netresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Phenol and Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-O (Phenol and Alcohol)Stretching1000-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. scielo.org.za The phenolic ring in Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- acts as a chromophore. The UV spectrum, typically recorded in a solvent like methanol or ethanol, would show characteristic absorption maxima (λmax). For phenolic compounds, absorption bands are generally observed in the range of 270-280 nm. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring.

Emerging Analytical Techniques and Method Validation

The evolution of analytical chemistry has paved the way for innovative techniques that offer enhanced sensitivity, selectivity, and speed for the detection of trace environmental contaminants like Bisphenol C. These advancements are broadly categorized into two significant trends: the miniaturization of analytical platforms for point-of-use applications and the automation of monitoring systems for continuous, real-time data acquisition.

Miniaturized Analytical Platforms and Sensors

The development of miniaturized analytical platforms, such as microfluidic devices and electrochemical sensors, represents a significant leap forward in the potential for on-site and rapid screening of Bisphenol C. While research has extensively focused on Bisphenol A (BPA), the principles and technologies underlying these platforms are often adaptable for the detection of other bisphenol analogues, including BPC.

Microfluidic Devices: Often referred to as "lab-on-a-chip" technology, microfluidic devices integrate multiple laboratory functions onto a single chip, handling extremely small fluid volumes. For bisphenol analysis, these platforms can incorporate sample pre-concentration, separation, and detection steps. Paper-based microfluidic analytical devices (μPADs) have emerged as a low-cost, portable, and user-friendly option for the detection of BPA and could potentially be adapted for BPC. These devices often utilize colorimetric or electrochemical detection methods. While specific applications for BPC are not yet widely reported, the similar chemical structure to other bisphenols suggests that μPADs could be functionalized with specific recognition elements for BPC detection.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization, making them ideal for in-field monitoring. These sensors typically work by measuring the change in an electrical signal (e.g., current or potential) that occurs when the target analyte interacts with a specially modified electrode surface. Various nanomaterials, such as graphene, carbon nanotubes, and gold nanoparticles, have been used to enhance the sensitivity and selectivity of electrochemical sensors for BPA. Molecularly imprinted polymers (MIPs) are another promising technology, creating specific recognition sites for a target molecule. A sensor based on MIPs could be tailored for the selective detection of Bisphenol C. Although dedicated electrochemical sensors for BPC are not extensively documented, the successful development of such sensors for a range of other bisphenols indicates a strong potential for their application to BPC analysis.

Automated Online Monitoring Systems

For continuous and unattended monitoring of Bisphenol C in environmental or industrial settings, automated online systems are crucial. These systems typically couple a sample introduction and preparation module with a highly sensitive analytical instrument. An on-line enrichment-liquid chromatography-fluorescence detection (LC-FD) method has been developed for the simultaneous determination of nine bisphenols, including Bisphenol C.

This automated approach involves an online solid-phase extraction (SPE) step to pre-concentrate the analytes from a sample, followed by separation using liquid chromatography and sensitive detection by a fluorescence detector. The automation of this process reduces manual labor, minimizes the risk of contamination, and allows for high-throughput analysis.

Method Validation and Performance:

The validation of this on-line enrichment-LC-FD method for Bisphenol C has demonstrated its reliability and sensitivity. Key performance parameters are summarized in the table below.

ParameterBisphenol C (BPC)
Linearity Range 0.40 - 40.0 ng L⁻¹
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.13 ng L⁻¹
Limit of Quantification (LOQ) 0.40 ng L⁻¹
Recovery 93.4% - 103.0%
Intra-day Relative Standard Deviation (RSD) 1.2% - 8.5%
Inter-day Relative Standard Deviation (RSD) 2.1% - 9.3%

This data is based on the analysis of spiked samples.

The excellent linearity, low limits of detection and quantification, and high recovery rates indicate that this automated online method is suitable for the trace analysis of Bisphenol C in various matrices. The good precision, as shown by the low relative standard deviations, further underscores the robustness of the method for routine monitoring applications.

Information on Environmental Fate of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- Remains Limited in Publicly Available Research

Comprehensive searches for scientific literature concerning the environmental fate and transformation pathways of the chemical compound Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, also known as Bisphenol C (BPC), have yielded insufficient specific data to construct a detailed analysis as requested. The majority of available research in this area focuses extensively on the structurally related and more widely studied compound, Bisphenol A (BPA).

While the environmental behavior of BPA has been the subject of numerous studies, including its photolytic degradation and biodegradation, this information cannot be directly extrapolated to BPC without specific scientific investigation into the latter. The structural differences between the two compounds, particularly the substitution of a cyclohexyl group for a phenyl group, can significantly influence their physicochemical properties and, consequently, their environmental degradation pathways.

Due to this absence of specific data for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, it is not possible to provide a scientifically rigorous and accurate article that adheres to the requested detailed outline without resorting to speculation based on other, different compounds. Further research is required to elucidate the environmental fate and transformation pathways of this specific chemical.

Environmental Fate and Transformation Pathways of Phenol, 4 1 4 Hydroxycyclohexyl 1 Methylethyl

Biodegradation and Biotransformation Processes

Role of Microbial Communities in Compound Attenuation

The biological degradation by microorganisms is a primary mechanism for the attenuation of phenolic compounds in the environment. researchgate.net While specific studies on Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- are scarce, the extensive research on related compounds like BPA provides a strong basis for predicting its microbial fate. Diverse microbial communities, including bacteria, fungi, and algae, are known to metabolize BPA and other phenols, typically under aerobic conditions. osti.govornl.gov

The aerobic bacterial degradation of phenols generally commences with an oxidation step catalyzed by monooxygenase enzymes, such as phenol hydroxylase. nih.govmdpi.com This initial attack introduces a second hydroxyl group onto the aromatic ring, forming a catechol-like intermediate. researchgate.net Subsequently, the aromatic ring is cleaved by dioxygenase enzymes. This ring-opening can occur via two main routes: the ortho-cleavage pathway (between the two hydroxyl groups) or the meta-cleavage pathway (adjacent to one of the hydroxyl groups), leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

For Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, it is hypothesized that microbial degradation would preferentially target the phenolic ring, which is more susceptible to oxidative attack than the saturated cyclohexyl moiety. Bacterial strains from genera such as Sphingomonas, Pseudomonas, and Rhodococcus, which are known BPA and phenol degraders, would likely be involved in its attenuation. mdpi.comasm.org For example, some Sphingomonas species degrade BPA through an unusual pathway involving ipso substitution, where hydroxylation at the C-4 position leads to the cleavage of the carbon-carbon bond between the phenolic ring and the alkyl substituent. asm.org This results in the formation of hydroquinone (B1673460) and a corresponding alkylphenol. A similar mechanism could potentially cleave the target compound into hydroquinone and 4-(1-hydroxycyclohexyl)-2-propanol.

Table 1. Examples of Microbial Species and Enzymes Involved in the Degradation of Structurally Related Phenolic Compounds.

Adsorption, Desorption, and Leaching Dynamics in Environmental Media

The transport and fate of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in the environment are significantly controlled by its sorption (adsorption and desorption) behavior in soil and sediment. nih.gov These processes determine the compound's partitioning between solid and aqueous phases, thereby influencing its bioavailability for microbial degradation and its potential to leach into groundwater. nih.gov The key factors governing these dynamics are the physicochemical properties of the compound itself and the characteristics of the environmental media, such as organic matter content, clay mineralogy, and pH. nih.govresearchgate.net

Interaction with Soil Organic Matter and Mineral Components

The molecular structure of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- suggests it will interact with soil components through multiple mechanisms. The compound possesses both nonpolar (cyclohexyl ring, methyl group) and polar (phenolic and alcoholic hydroxyl groups) moieties, enabling both hydrophobic and hydrophilic interactions.

Interaction with Soil Organic Matter (SOM): The primary mechanism for the sorption of non-ionic organic compounds like bisphenols in soil is often hydrophobic partitioning into SOM. nih.govmdpi.com The nonpolar parts of the molecule are repelled by water and preferentially associate with the organic carbon fraction of the soil. The strength of this interaction is commonly quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For BPA, Koc values are reported to range from 314 to 1524 L/kg, indicating significant sorption to organic matter. nih.gov Given the structural similarity, Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is also expected to exhibit strong affinity for SOM, which would limit its mobility.

Interaction with Mineral Components: The hydroxyl groups on both the phenolic and cyclohexyl rings allow for specific interactions with the surfaces of soil minerals, such as clays (B1170129) (e.g., bentonite) and metal oxides. researchgate.netnih.gov These interactions can include:

Hydrogen Bonding: The hydrogen atoms of the hydroxyl groups can act as donors, forming hydrogen bonds with oxygen atoms on mineral surfaces.

Surface Complexation: The phenolic hydroxyl group's acidity is a critical factor. At soil pH values above its acid dissociation constant (pKa), the group deprotonates to form a phenolate (B1203915) anion. This anion can form complexes with metal cations present on clay surfaces. Studies on BPA have shown that its adsorption is influenced by the type and amount of clay minerals in the soil, with materials like bentonite (B74815) enhancing adsorption capacity. researchgate.netnih.gov The pH of the soil solution also plays a crucial role; for instance, the adsorption of BPA on some magnetic nanoparticles was found to be highest around pH 5.0, likely due to hydrogen bonding interactions. mdpi.com

Table 2. Sorption Characteristics of BPA and Phenol on Various Environmental Media.

Transport and Mobility in Groundwater Systems

The potential for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- to contaminate groundwater is directly linked to its mobility in subsurface environments, which is primarily dictated by its sorption characteristics. nih.gov Compounds that adsorb strongly to soil particles are retarded in their movement and are less likely to reach underlying aquifers. doaj.org

Based on the expected strong interaction with soil organic matter and potential for adsorption to clay minerals, the mobility of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in most soil systems is predicted to be low to moderate. Its fate is comparable to that of BPA, which is not considered highly mobile. nih.govnih.gov However, leaching to groundwater is still possible, particularly under conditions that favor transport, such as:

Low Organic Carbon Soils: In sandy soils or subsoils with very low organic matter content, the primary mechanism for retardation (hydrophobic partitioning) is weak, allowing for greater mobility. nih.gov

Wastewater Irrigation and Landfill Leachate: High concentrations of the compound in sources like landfill leachate or wastewater used for agricultural irrigation can overwhelm the soil's natural attenuation capacity, leading to groundwater contamination. nih.govdoaj.org Indeed, BPA has been detected in groundwater, particularly near such sources. nih.govdoaj.org

Preferential Flow: Rapid transport through macropores, cracks, or fissures in the soil can allow the compound to bypass the soil matrix where most sorption and degradation would occur, accelerating its path to groundwater.

Hydrochemical Conditions: Soil and water pH can affect the compound's charge and its interaction with soil surfaces. mdpi.comresearchgate.net For BPA, mobility was found to increase significantly at pH values above 10.2 due to ionization of the hydroxyl groups, which inhibits adsorption. mdpi.comresearchgate.net While such high pH is uncommon in natural systems, it highlights the sensitivity of transport to water chemistry.

Therefore, while Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is expected to be largely retained in the upper soil layers, it retains a potential risk for groundwater contamination in vulnerable environments characterized by low-sorbing soils and proximity to significant contamination sources.

Mechanistic Investigations of Molecular Interactions of Phenol, 4 1 4 Hydroxycyclohexyl 1 Methylethyl

Receptor Binding Studies (Non-Human, Non-Clinical)

Direct experimental studies on the receptor binding profile of Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- are not currently available in the scientific literature. The information presented in this section is therefore based on the structural similarities of the compound to other known endocrine-active phenols.

Interaction with Steroid Hormone Receptors (e.g., Estrogen Receptors, Androgen Receptors)

Given its phenolic structure, which is a common feature of many estrogenic compounds, it is hypothesized that Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- may interact with estrogen receptors (ERs). Phenolic compounds can mimic the natural ligand 17β-estradiol, enabling them to bind to the ligand-binding pocket of ERs. This interaction is often facilitated by hydrogen bonding between the phenolic hydroxyl group and key amino acid residues within the receptor, such as Arg394 and Glu353 in ERα. nih.gov

Similarly, the potential for interaction with androgen receptors (ARs) cannot be entirely dismissed. Some phenolic compounds have been shown to exhibit antiandrogenic activity by binding to the AR ligand-binding domain. nih.gov Computational docking studies on compounds with similar backbones, such as Bisphenol A (BPA), have suggested the potential for these molecules to occupy the ligand-binding domain of the AR. nih.gov However, without direct experimental evidence, the nature and affinity of any such interaction for Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- remains speculative.

Enzyme Modulation and Metabolic Pathway Alterations (Non-Clinical)

Direct research into the effects of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- on specific enzyme systems and metabolic pathways is not available. The following discussion is based on the known metabolism of other phenolic xenobiotics.

Inhibition or Activation of Specific Enzyme Systems

Phenolic compounds are known to be substrates for various metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily and phase II conjugating enzymes. nih.gov It is plausible that Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- could act as a substrate and potentially an inhibitor or inducer of certain CYP isozymes. However, the specific isozymes involved and the kinetics of these interactions have not been determined.

Impact on Metabolic Fluxes in Model Biological Systems (Non-Human)

The metabolic fate of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in any biological system has not been documented. Generally, phenolic xenobiotics undergo phase I metabolism, often hydroxylation, followed by phase II conjugation to form more water-soluble glucuronide and sulfate (B86663) conjugates, which facilitates their excretion. nih.gov A recently discovered metabolic pathway for some phenolic xenobiotics involves the formation of more lipophilic and bioactive ester compounds, a process mediated by phase I enzymes. nih.gov Whether Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- undergoes such transformations is unknown.

Cellular and Subcellular Mechanistic Responses (Non-Human, Non-Clinical)

There are no published studies detailing the cellular or subcellular responses to Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- in non-human, non-clinical models. Any potential cellular effects would likely be downstream consequences of its interactions with molecular targets such as steroid hormone receptors. For example, if this compound were to act as an estrogen receptor agonist, it could potentially modulate the expression of estrogen-responsive genes, leading to a variety of cellular changes. However, in the absence of primary binding data, any discussion of cellular responses remains entirely hypothetical.

Membrane Permeability and Intracellular Accumulation

The ability of a compound to traverse cellular membranes and accumulate within cells is a critical determinant of its biological activity. For bisphenol analogues, this process is largely governed by their physicochemical properties, such as lipophilicity.

Physicochemical Properties and Predicted Cellular Uptake:

The lipophilic nature of bisphenols, as indicated by their octanol-water partition coefficient (logP), suggests a tendency to partition into lipid-rich environments like cell membranes and adipose tissue. mdpi.com Quantitative structure-activity relationship (QSAR) models utilize parameters like logP to predict the cellular uptake and subcellular localization of compounds. nih.gov For instance, a higher logP value is generally correlated with increased membrane permeability and potential for bioaccumulation.

Intracellular Accumulation:

Once inside the cell, the accumulation of bisphenol analogues is influenced by their metabolic stability and their affinity for intracellular components. The lipophilic character of these compounds can lead to their sequestration in lipid droplets within cells. nih.gov Studies on various bisphenols have shown that their intracellular concentrations can be sufficient to exert biological effects. The accumulation of bisphenols in adipose tissue is a concern for long-term exposure. mdpi.com Given its structure, Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is likely to exhibit similar behavior, with the potential to accumulate in intracellular lipid stores.

Compound ClassPredicted Primary Mechanism of Cellular UptakeFactors Influencing Intracellular AccumulationPotential Subcellular Localization
Bisphenol AnaloguesPassive DiffusionLipophilicity (LogP), metabolic stability, binding to intracellular componentsMembrane interface, lipid droplets, cytoplasm

Signaling Pathway Perturbations in in vitro Cell Models (Non-Human)

Bisphenol analogues are known to interfere with various cellular signaling pathways, primarily due to their structural similarity to endogenous hormones. These interactions can lead to a cascade of downstream effects, altering normal cellular processes.

Estrogen Receptor Signaling:

A primary mechanism of action for many bisphenols is their interaction with estrogen receptors (ERα and ERβ). oup.com Structurally similar compounds, such as bisphenol C (BPC), have been shown to bind to these receptors and modulate their activity. nih.gov BPC acts as a partial agonist for ERs, activating the N-terminal activation function 1, while its effect on the C-terminal activation function 2 can range from weak agonism to antagonism. nih.gov In vitro studies using various cell lines have demonstrated that bisphenol analogues can induce estrogenic activity, often with potencies that differ from that of BPA. nih.govelsevierpure.com For example, in the H295R human adrenocortical carcinoma cell line, several bisphenols were found to alter steroidogenesis, and in the MVLN human breast cancer cell line, they induced luciferase activity, indicating ERα binding. nih.govelsevierpure.com The presence of the phenolic hydroxyl group in Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is a key structural feature that suggests a high likelihood of interaction with estrogen receptors.

MAPK and PI3K/Akt Signaling Pathways:

Beyond direct interaction with nuclear receptors, bisphenols can also modulate intracellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cell proliferation, differentiation, and survival.

Studies on BPA have shown that it can activate the MAPK/ERK pathway, which can, in turn, influence cell proliferation and migration. nih.govnih.gov For instance, in HT-29 human colon adenocarcinoma cells, BPA was found to increase the phosphorylation of extracellular signal-regulated kinase (ERK). nih.gov In other cellular contexts, BPA has been shown to modulate the MAPK pathway, leading to decreased proliferation of neural progenitor cells. tandfonline.com Similarly, the PI3K/Akt pathway, another critical regulator of cell fate, can be affected by bisphenols. BPA has been demonstrated to activate the PI3K/Akt signaling pathway in human ovarian cancer cells. researchgate.net In vivo studies on bisphenol AF (BPAF) have shown that it can up-regulate the mRNA levels of targets related to both the PI3K/Akt and MAPK signaling pathways in various tissues of nude mice. nih.gov Given the structural similarities, it is plausible that Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- could also perturb these critical signaling networks.

Signaling PathwayKey Molecular Targets of Bisphenol AnaloguesObserved Effects in Non-Human in vitro ModelsPotential Downstream Consequences
Estrogen Receptor SignalingEstrogen Receptor α (ERα), Estrogen Receptor β (ERβ)Agonistic and antagonistic activity, modulation of gene expressionAlterations in cell proliferation, differentiation, and reproductive functions
MAPK/ERK PathwayERK1/2 phosphorylationActivation or inhibition depending on cell type and concentrationChanges in cell proliferation, migration, and stress responses
PI3K/Akt PathwayAkt phosphorylationActivation of the pathwayAlterations in cell survival, growth, and metabolism

Molecular Docking and Ligand-Protein Interaction Modeling

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the specific interactions between small molecules and their protein targets at an atomic level. These in silico approaches are instrumental in predicting binding affinities and elucidating the structural basis of a compound's biological activity.

Interaction with Nuclear Receptors:

Molecular docking studies have been extensively used to investigate the binding of bisphenol analogues to a variety of nuclear receptors, including estrogen receptors, androgen receptors, and peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.govbwise.kr These studies reveal that bisphenols typically occupy the ligand-binding pocket of these receptors, stabilized by a network of hydrophobic interactions and hydrogen bonds.

For estrogen receptors, the phenolic hydroxyl group of bisphenols is crucial for forming hydrogen bonds with key amino acid residues in the binding pocket, such as Glu353 and Arg394 in ERα, mimicking the interaction of the natural ligand, 17β-estradiol. oup.com The orientation of the bisphenol molecule within the binding pocket can determine whether it acts as an agonist or an antagonist. nih.gov For instance, crystallographic analysis has shown that BPC binds to ERs in a different orientation than BPA, with one of its phenol rings pointing towards the activation helix H12, which accounts for its antagonistic character. nih.gov

Molecular dynamics simulations have further elucidated the dynamic nature of these interactions, showing that bisphenols can induce conformational changes in the receptor protein. plos.orgnih.goviulm.it These simulations have demonstrated that BPA can bind to the hydrophobic pockets of hERα, hERRγ, and hPPARγ, maintaining the receptors in an active conformation. plos.orgnih.goviulm.it

Comparative Binding Analysis:

In silico studies comparing the binding affinities of various bisphenol analogues have shown that structural modifications can significantly impact their interaction with nuclear receptors. researchgate.netnih.gov For example, some analogues exhibit stronger binding affinities for PPARs and retinoid X receptors (RXRs) than BPA itself. researchgate.netnih.gov The presence of the 4-hydroxycyclohexyl group in Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- introduces a bulky, flexible substituent that would influence its fit and orientation within the ligand-binding pocket of target proteins. The hydroxyl group on the cyclohexane (B81311) ring could also form additional hydrogen bonds, potentially increasing its binding affinity for certain receptors.

Protein TargetKey Interacting Residues for Bisphenol AnaloguesTypes of InteractionsPredicted Binding Affinity (Relative to BPA)
Estrogen Receptor α (ERα)Glu353, Arg394, His524Hydrogen bonds, hydrophobic interactionsVariable, dependent on specific analogue structure
Androgen Receptor (AR)Not specified in detail, but involves hydrophobic and hydrogen bondsHydrogen bonds, hydrophobic interactionsSome analogues show higher affinity
Peroxisome Proliferator-Activated Receptor γ (PPARγ)Not specified in detail, but involves hydrophobic pocketHydrophobic interactionsSome analogues show higher affinity

Computational Chemistry and Structure Activity Relationship Sar Studies of Phenol, 4 1 4 Hydroxycyclohexyl 1 Methylethyl

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, providing insights into the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, understanding its conformational preferences is key to predicting its interactions with biological systems and its environmental behavior.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to calculate the electronic structure of a molecule, offering a detailed view of its reactivity and properties. These calculations can determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential surfaces.

Parameter Calculated Value (Illustrative) Implication
HOMO Energy -5.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -0.9 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.9 eV Indicates the chemical reactivity and stability of the molecule.
Dipole Moment 2.5 D Suggests polarity and potential for dipole-dipole interactions.

Molecular dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. For Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, MD simulations would be crucial for understanding the flexibility of the cyclohexyl ring and its orientation relative to the phenol group. These simulations can reveal the most stable conformations in different environments, such as in water or a non-polar solvent. The results of such simulations are often visualized through Ramachandran-like plots or by clustering conformations to identify the most populated states. This information is vital for understanding how the molecule might fit into a biological receptor or partition in the environment.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. These models are essential for screening large numbers of chemicals for potential risks without the need for extensive experimental testing.

QSAR models can be developed to predict key environmental fate parameters such as biodegradability, soil sorption coefficient (Koc), and bioconcentration factor (BCF). These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity (logP), molecular weight, and electronic properties. For Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]-, a QSAR model would likely predict moderate to high soil sorption due to its hydrophobicity and potential for hydrogen bonding. Its biodegradability would depend on the presence of structural motifs that are recognized by microbial enzymes. Table 2 provides an example of predicted environmental fate parameters for this compound based on established QSAR methodologies.

Environmental Fate Parameter Predicted Value (Illustrative) Methodology
LogKow (Octanol-Water Partition Coefficient) 4.2 Atom/fragment contribution methods
Soil Adsorption Coefficient (Koc) 1500 L/kg Based on LogKow and structural fragments
Bioconcentration Factor (BCF) 350 L/kg Regression-based QSAR models
Ready Biodegradability Not readily biodegradable Group contribution models

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics involves the use of computational tools to analyze chemical information. Databases such as PubChem, ChEMBL, and the EPA's CompTox Chemicals Dashboard are valuable resources for retrieving data on chemical properties, biological activities, and toxicity.

A chemoinformatic analysis of databases for compounds structurally similar to Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- would reveal a landscape of related bisphenols and other cyclohexylphenol derivatives. By mining these databases, it is possible to identify trends in properties and activities across a range of related structures. For example, such an analysis could reveal how modifications to the cyclohexyl ring or the alkyl spacer affect predicted estrogenicity or environmental persistence. This approach allows for a broader understanding of the potential risks associated with this class of compounds and can guide the design of safer alternatives.

Potential Applications and Material Science Relevance of Phenol, 4 1 4 Hydroxycyclohexyl 1 Methylethyl

Role as a Monomer or Precursor in Polymer Synthesis

Phenol (B47542), 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is a versatile monomer primarily used to synthesize specialty polymers, including epoxy resins, polycarbonates, and polyesters. Its hydrogenated structure offers distinct advantages over its aromatic counterpart, bisphenol A (BPA), particularly in applications demanding high performance and durability. gantrade.comechemi.com

Incorporation into Polycarbonates, Epoxy Resins, or Polyesters

The incorporation of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- into polymer chains is achieved through condensation polymerization reactions. In the synthesis of polycarbonates, it is reacted with a carbonate precursor, such as diphenyl carbonate, via a melt transesterification process. ecust.edu.cn For epoxy resins, the diol is reacted with epichlorohydrin to form a diglycidyl ether, which can then be cured to create a crosslinked thermoset. google.com In the case of polyesters, it is used as a diol component in esterification reactions with dicarboxylic acids or their derivatives. sinocurechem.com

The synthesis of these polymers can be tailored to achieve specific molecular weights and properties by controlling reaction conditions such as temperature, catalyst type, and monomer ratio. ecust.edu.cn

Synthesis of Novel Polymeric Materials with Specific Properties

The use of Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- as a monomer enables the development of novel polymeric materials with enhanced performance characteristics. The absence of aromatic rings in its structure leads to polymers with excellent UV stability and resistance to yellowing, making them suitable for outdoor applications and optical components. echemi.comnagaseamerica.comhanepoxy.net Furthermore, the rigid and bulky cycloaliphatic structure contributes to high glass transition temperatures (Tg), good thermal stability, and improved mechanical properties in the resulting polymers. mcc-hamburg.de

Researchers have explored the synthesis of various copolymers and blends incorporating this monomer to fine-tune material properties for specific applications, such as high-performance coatings, adhesives, and electronic components. echemi.comgoogle.com

Functional Material Development and Characterization

The unique properties of polymers derived from Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- make them attractive for the development of functional materials with tailored optical, thermal, mechanical, and chemical resistance properties.

Optical and Thermal Properties of Derived Materials

Materials synthesized using Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- exhibit excellent optical clarity and resistance to discoloration upon exposure to UV radiation. nagaseamerica.comhanepoxy.net This makes them ideal for applications such as optical lenses, coatings for outdoor use, and encapsulants for electronic components like LEDs. echemi.com The thermal stability of these polymers is also noteworthy, with high glass transition temperatures and good resistance to thermal degradation. mcc-hamburg.decymitquimica.com

Optical and Thermal Properties of Derived Materials

PropertyPolycarbonate (HBPA-based)Epoxy Resin (HBPA-based)Polyester (HBPA-based)
Refractive Index~1.52Data not availableData not available
Light TransmittanceHigh, excellent clarityHigh, excellent clarity sinocurechem.comGood clarity sinocurechem.com
Glass Transition Temperature (Tg)~160 °C ecust.edu.cnVaries with curing agent (e.g., 120-180 °C)Varies with composition
Coefficient of Thermal ExpansionData not availableData not availableData not available
Thermal ConductivityData not availableData not availableData not available

Mechanical and Chemical Resistance of Composites

Polymers and composites based on Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- demonstrate robust mechanical properties, including high strength, stiffness, and impact resistance. cymitquimica.com The cycloaliphatic structure contributes to the rigidity of the polymer backbone, enhancing its mechanical performance. These materials also exhibit good chemical resistance, making them suitable for use in harsh environments. gantrade.comcymitquimica.com Their resistance to hydrolysis is a key advantage over traditional BPA-based polymers. google.com

Mechanical and Chemical Resistance of Composites

PropertyPolycarbonate (HBPA-based)Epoxy Resin (HBPA-based)Polyester (HBPA-based)
Tensile StrengthData not availableHighEnhanced with HBPA sinocurechem.com
Flexural ModulusData not availableHighData not available
Impact StrengthHighGoodImproved with HBPA sinocurechem.com
Solvent ResistanceGoodExcellent google.comGood
Acid/Base ResistanceGoodExcellentGood

Structure-Property Relationships in Advanced Materials Science

The performance of materials derived from Phenol, 4-[1-(4-hydroxycyclohexyl)-1-methylethyl]- is intrinsically linked to its molecular structure. The presence of the two bulky and saturated cyclohexane (B81311) rings in the monomer unit significantly influences the properties of the resulting polymers.

The cycloaliphatic nature of the monomer is directly responsible for the enhanced UV stability and resistance to yellowing, as there are no chromophores that readily absorb UV radiation. The rigidity of the cyclohexane rings restricts chain mobility, leading to higher glass transition temperatures and improved thermal stability compared to polymers made from more flexible aliphatic diols.

Furthermore, the stereochemistry of the cyclohexane rings (cis/trans isomerism) can affect chain packing and, consequently, the mechanical and thermal properties of the polymer. mdpi.com The non-planar and twisted conformation of the monomer unit can disrupt regular chain packing, leading to amorphous polymers with good optical transparency. mdpi.com Understanding these structure-property relationships is crucial for the rational design of new materials with tailored performance characteristics for a wide range of advanced applications, from aerospace components to biomedical devices. echemi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.